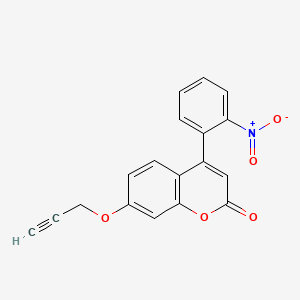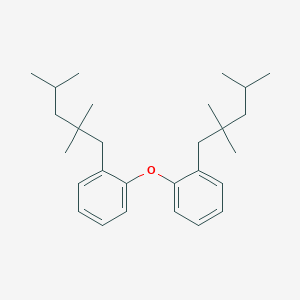
Benzene, 1,1'-oxybis[(2,2,4-trimethylpentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a 2,2,4-trimethylpentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually require anhydrous solvents and elevated temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene rings. Common reagents include nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in the presence of iron for bromination.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl Ether: Similar structure with two benzene rings connected by an oxygen atom but without the 2,2,4-trimethylpentyl groups.
Dibenzyl Ether: Contains two benzene rings connected by a methylene bridge.
Uniqueness
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is unique due to the presence of bulky 2,2,4-trimethylpentyl groups, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in non-polar solvents and affect its interaction with biological targets.
Propriétés
Numéro CAS |
68683-45-4 |
|---|---|
Formule moléculaire |
C28H42O |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
1-(2,2,4-trimethylpentyl)-2-[2-(2,2,4-trimethylpentyl)phenoxy]benzene |
InChI |
InChI=1S/C28H42O/c1-21(2)17-27(5,6)19-23-13-9-11-15-25(23)29-26-16-12-10-14-24(26)20-28(7,8)18-22(3)4/h9-16,21-22H,17-20H2,1-8H3 |
Clé InChI |
DRCODWYUICCNBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)CC1=CC=CC=C1OC2=CC=CC=C2CC(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


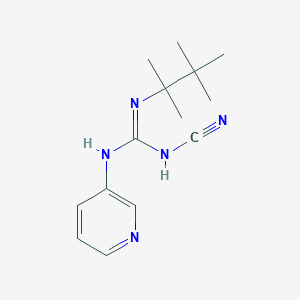
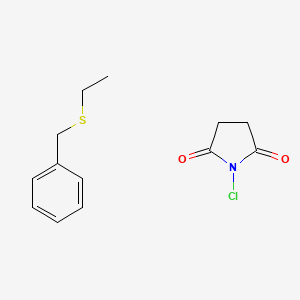
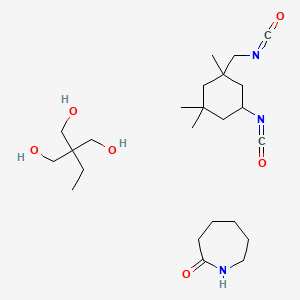

![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
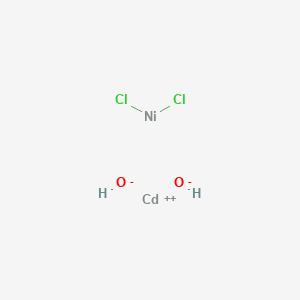

![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)

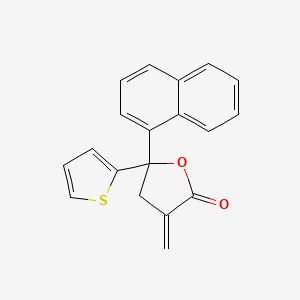
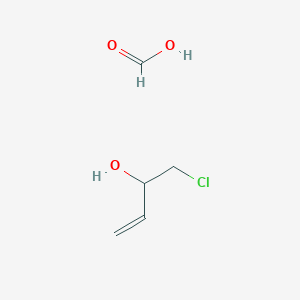
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)

